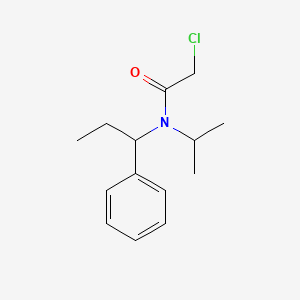

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide

CAS No.:

Cat. No.: VC13461031

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClNO |

|---|---|

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | 2-chloro-N-(1-phenylpropyl)-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C14H20ClNO/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10H2,1-3H3 |

| Standard InChI Key | YUJBIVTVTYNAON-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl |

| Canonical SMILES | CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl |

Introduction

Chemical Identification and Structural Analysis

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide (CHClNO) features a central acetamide backbone substituted with a chlorine atom at the α-carbon and two distinct N-alkyl groups: isopropyl and 1-phenyl-propyl. The molecular weight is calculated as 278.77 g/mol, with a logP value estimated at ~3.1, suggesting moderate lipophilicity . Key structural features include:

-

Chloroacetamide core: The chlorine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

-

N-isopropyl group: Introduces steric bulk, potentially influencing conformational stability and intermolecular interactions .

-

N-(1-phenyl-propyl) group: The phenyl ring and propyl chain contribute to hydrophobic interactions, which may enhance membrane permeability in biological systems .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 278.77 g/mol |

| logP | ~3.1 |

| Topological Polar SA | ~40 Ų |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 2 (amide O, Cl) |

Synthetic Pathways and Optimization

While no direct synthesis of 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide is documented, analogous chloroacetamides provide viable routes. A patent detailing Selexipag synthesis offers a template for N,N-disubstituted acetamides:

Route 1: Carbodiimide-Mediated Coupling

-

Step 1: React chloroacetic acid with isopropylamine to form 2-chloro-N-isopropylacetamide.

-

Step 2: Introduce the 1-phenyl-propyl group via nucleophilic substitution or reductive amination.

Route 2: Direct Alkylation

-

Step 1: Prepare N-isopropyl-N-(1-phenyl-propyl)amine via alkylation of isopropylamine with 1-phenyl-propyl bromide.

-

Step 2: React the resulting amine with chloroacetyl chloride in the presence of triethylamine.

Table 2: Comparative Synthesis Routes

| Route | Advantages | Challenges |

|---|---|---|

| 1 | High purity, scalable | Requires carbodiimide reagents |

| 2 | Fewer steps, cost-effective | Risk of over-alkylation |

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

-

IR Spectroscopy: Expected peaks at ~1650 cm (amide C=O stretch), ~1540 cm (N–H bend), and ~650 cm (C–Cl stretch) .

-

H NMR:

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional N-alkyl groups make it a candidate for further derivatization in drug discovery, particularly for kinase inhibitors or GPCR modulators .

Agrochemical Development

Chloroacetamides are precursors in herbicide synthesis (e.g., acetochlor). The phenyl-propyl group could enhance soil persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume